{1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol
Description
Properties
IUPAC Name |
[3-[3-(diethylamino)propyl]-2-methylsulfonylimidazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3S/c1-4-14(5-2)7-6-8-15-11(10-16)9-13-12(15)19(3,17)18/h9,16H,4-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFUVFHAGDDFRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(=CN=C1S(=O)(=O)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol, also known by its CAS number 1221342-61-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive understanding of its biological activity.
- Molecular Formula : C12H23N3O3S
- Molecular Weight : 289.39 g/mol
- Boiling Point : Approximately 473.5 °C
These properties suggest that the compound is stable under various conditions, which is advantageous for pharmaceutical applications.
The biological activity of {1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol primarily involves its interaction with various biological targets.
1. Antiviral Activity
Research indicates that this compound may exhibit antiviral properties, particularly against coronaviruses. For instance, similar compounds have been shown to inhibit the main protease (Mpro) of SARS-CoV-2, leading to reduced viral replication in cell cultures. The inhibition constant (K_i) values for related compounds can be as low as 0.271 nM, suggesting potent antiviral activity .
2. Anticancer Potential
In vitro studies have demonstrated that derivatives of imidazole compounds can induce apoptosis in cancer cell lines. For example, compounds with structural similarities to {1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol have shown cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells . The mechanism often involves the inhibition of key enzymes involved in cancer progression.
3. Enzyme Inhibition
The compound may also act as an inhibitor of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's . These interactions can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.
Case Studies and Research Findings
Discussion
The diverse biological activities of {1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol highlight its potential as a multi-target therapeutic agent. Its antiviral properties against coronaviruses and anticancer effects make it a promising candidate for further development.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that imidazole derivatives exhibit significant anticancer properties. The presence of a diethylamino group enhances the lipophilicity of the compound, potentially improving its ability to penetrate cell membranes and interact with biological targets. Studies have shown that compounds similar to {1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol can inhibit tumor growth in various cancer cell lines, including breast and lung cancer .
2. Antimicrobial Properties
Imidazole derivatives have been studied for their antimicrobial effects. The compound's structure allows it to interact with microbial membranes, leading to cell lysis. Preliminary studies suggest that {1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol may possess activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
3. Neurological Applications
The diethylamino moiety is associated with increased central nervous system penetration. This characteristic positions the compound as a potential candidate for treating neurological disorders such as anxiety and depression. Research into similar compounds has indicated potential for modulating neurotransmitter systems .
Pharmacological Insights
1. Mechanism of Action
The proposed mechanism of action for {1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol involves the inhibition of specific enzymes or receptors that are crucial in disease pathways. For instance, imidazole derivatives often target histamine receptors or enzymes involved in metabolic pathways, which can lead to therapeutic effects in various conditions .
2. Drug Development Potential
Given its promising biological activities, this compound could serve as a lead structure in drug development. Its modifications could yield derivatives with enhanced potency and selectivity for specific targets, paving the way for novel therapeutic agents .
Materials Science Applications
1. Polymer Chemistry
The unique properties of {1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol make it suitable for applications in polymer chemistry. Its ability to form stable complexes with metal ions can be utilized in creating new materials with specific electrical or optical properties .
2. Catalysis
Imidazole-based compounds are also known to act as effective catalysts in various chemical reactions, including organic synthesis and polymerization processes. The presence of functional groups in this compound may enhance its catalytic efficiency and selectivity .
Case Studies
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound is compared to analogs with variations in the alkyl chain, substituent groups, and heteroatom arrangements (Table 1).
Table 1. Key Structural and Physicochemical Comparisons
Q & A
Q. How does crystallographic data inform the design of derivatives with enhanced activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
